(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)(ethyl)amine hydrochloride (2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)(ethyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1251924-53-4
VCID: VC2820382
InChI: InChI=1S/C11H15NO2.ClH/c1-2-12-8-9-4-3-5-10-11(9)14-7-6-13-10;/h3-5,12H,2,6-8H2,1H3;1H
SMILES: CCNCC1=C2C(=CC=C1)OCCO2.Cl
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7 g/mol

(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)(ethyl)amine hydrochloride

CAS No.: 1251924-53-4

Cat. No.: VC2820382

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.7 g/mol

* For research use only. Not for human or veterinary use.

(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)(ethyl)amine hydrochloride - 1251924-53-4

Specification

CAS No. 1251924-53-4
Molecular Formula C11H16ClNO2
Molecular Weight 229.7 g/mol
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C11H15NO2.ClH/c1-2-12-8-9-4-3-5-10-11(9)14-7-6-13-10;/h3-5,12H,2,6-8H2,1H3;1H
Standard InChI Key XLGAMLFOHNRJFH-UHFFFAOYSA-N
SMILES CCNCC1=C2C(=CC=C1)OCCO2.Cl
Canonical SMILES CCNCC1=C2C(=CC=C1)OCCO2.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Information

The fundamental chemical identity of (2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)(ethyl)amine hydrochloride is characterized by specific molecular parameters that define its composition and structure. These essential properties are summarized in the following table:

PropertyValue
CAS Number1251924-53-4
Molecular FormulaC11H16ClNO2
Molecular Weight229.7 g/mol

The compound is classified as an amino-substituted benzodioxin derivative, where the benzodioxin structural unit serves as the core scaffold with specific functional group attachments. This classification places it within an important family of heterocyclic compounds with diverse applications in chemical research and potential pharmaceutical development. The hydrochloride salt formation provides stability advantages over the free base form, which is typical for amine-containing compounds intended for research applications.

Structural Features and Configuration

The molecular architecture of (2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)(ethyl)amine hydrochloride exhibits several distinctive structural elements that contribute to its chemical behavior and potential applications. The compound consists of a benzodioxin core, which is a heterocyclic aromatic system containing a benzene ring fused with a dioxane ring. This benzodioxin moiety is functionalized with an ethylamine group attached via a methylene bridge specifically at the 5-position of the benzodioxin ring system.

The presence of the hydrochloride group results from protonation of the nitrogen atom in the amine functional group, creating an ionic bond with the chloride counter-ion. This salt formation significantly affects the compound's physical properties, particularly enhancing water solubility compared to the free base form, which is advantageous for experimental manipulations in aqueous environments. The specific positioning of the substituent at the 5-position of the benzodioxin ring system distinguishes this compound from its structural isomers, potentially conferring unique chemical reactivity and biological activity profiles.

Synthesis and Preparation Methodologies

Synthetic Approaches

The synthesis of (2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)(ethyl)amine hydrochloride typically employs established organic chemistry methodologies, though specific synthetic routes may vary depending on laboratory conditions and starting materials. General approaches to this compound class often involve the reaction of appropriately substituted benzodioxin derivatives with amine-containing reagents under controlled conditions.

Synthetic strategies commonly utilized for related compounds in this structural family include nucleophilic substitution reactions, reductive amination processes, or coupling reactions between activated benzodioxin intermediates and ethylamine derivatives. The formation of the hydrochloride salt is typically achieved in the final step through treatment of the free base with anhydrous hydrogen chloride or hydrochloric acid in an appropriate solvent system. This salt formation step is crucial for enhancing stability and solubility characteristics of the final product.

Purification and Characterization Techniques

After synthesis, (2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)(ethyl)amine hydrochloride requires purification to achieve the high purity levels necessary for research applications. Common purification methods include recrystallization from suitable solvent systems, column chromatography, or preparative HPLC techniques. The identity and purity of the compound can be confirmed using various analytical techniques including nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry.

NMR spectroscopy provides critical structural confirmation through analysis of proton (¹H) and carbon (¹³C) spectra, allowing verification of the substitution pattern on the benzodioxin ring system and confirmation of the ethylamine moiety. Mass spectrometry further confirms the molecular weight and fragmentation pattern characteristic of this structural class. High-performance liquid chromatography (HPLC) is typically employed to assess purity levels, with research-grade material generally expected to exceed 95% purity.

Structural Analogs and Comparative Analysis

Related Benzodioxin Derivatives

The structural framework of (2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)(ethyl)amine hydrochloride places it within a family of related benzodioxin derivatives that share core structural elements but differ in substituent patterns or functional group attachments. Notable structural analogs include positional isomers where the methylethylamine group is attached at different positions on the benzodioxin ring system .

For example, (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(ethyl)amine hydrochloride (CAS 1052543-02-8) represents a positional isomer with the substituent at the 6-position rather than the 5-position. Such positional variations can significantly influence physicochemical properties and potential biological activities, making comparative studies valuable for structure-activity relationship investigations . Other related compounds include those with different amine substituents or additional functional groups attached to the benzodioxin core.

Structural Determinants of Activity

The specific positioning of functional groups on the benzodioxin scaffold can significantly impact molecular properties and potential biological activities. In (2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)(ethyl)amine hydrochloride, the positioning of the methylethylamine group at the 5-position creates a unique three-dimensional arrangement that differs from positional isomers.

This positional specificity can influence critical parameters such as electron distribution, molecular recognition properties, and binding affinity for potential biological targets. Comparative analysis of such structurally related compounds provides valuable insights into the importance of specific structural elements for desired activities. Such structure-activity relationship studies form the foundation for rational design approaches in developing targeted compounds with optimized properties for specific applications.

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